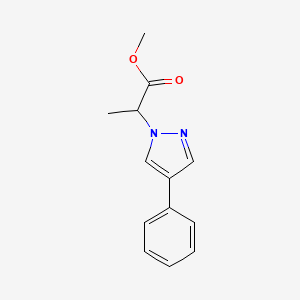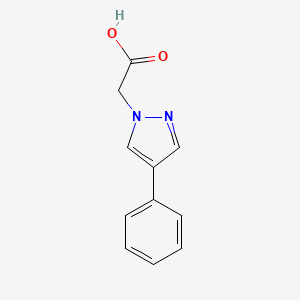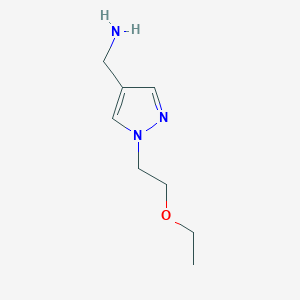
1-(2,6-Difluorobenzoyl)pirrolidin-3-amina
Descripción general
Descripción
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Medicamentos
El anillo de pirrolidina, una estructura central en “1-(2,6-Difluorobenzoyl)pirrolidin-3-amina”, es un motivo prevalente en la química medicinal debido a su versatilidad y presencia en compuestos biológicamente activos . La capacidad del compuesto para explorar eficazmente el espacio farmacoforico y contribuir a la estereoquímica de las moléculas lo hace valioso en el diseño de nuevos medicamentos. Su papel en la mejora de la cobertura molecular tridimensional es crucial para desarrollar compuestos con objetivos biológicos selectivos.
Estudio de Interacciones Moleculares
Este compuesto es fundamental para estudiar las interacciones moleculares, particularmente en el contexto de la unión fármaco-receptor. Sus características estructurales permiten la exploración de modos de unión y afinidades, lo cual es esencial para comprender la acción de los medicamentos a nivel molecular.
Investigación Bioquímica
En la investigación bioquímica, los derivados de “this compound” se utilizan para investigar vías y procesos biológicos . Los derivados del compuesto pueden actuar como inhibidores o activadores de enzimas, receptores y otras proteínas, proporcionando información sobre su función y regulación.
Aplicaciones Farmacológicas
Los derivados del compuesto se han explorado para diversos efectos farmacológicos, incluidas las actividades antimicrobianas, antiinflamatorias y anticancerígenas . Estas actividades lo convierten en un candidato potencial para el desarrollo de nuevos agentes terapéuticos.
Síntesis Orgánica
“this compound” sirve como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas . Su reactividad y capacidad para someterse a diversas transformaciones químicas lo convierten en una herramienta valiosa para los químicos sintéticos.
Biología Química
En la biología química, este compuesto se utiliza para sondear sistemas biológicos y comprender la base química de los fenómenos biológicos. Se puede utilizar para etiquetar, rastrear o modular biomoléculas dentro de las células, proporcionando una comprensión más profunda de los procesos celulares.
Análisis Bioquímico
Biochemical Properties
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity. Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine may interact with transport proteins, affecting the transport and distribution of other molecules within the cell .
Cellular Effects
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or glutathione . These metabolic reactions result in the formation of more hydrophilic metabolites that can be readily excreted from the body . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding to intracellular proteins can influence its localization and accumulation within specific organelles . These interactions play a crucial role in determining the bioavailability and efficacy of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in biological systems.
Subcellular Localization
The subcellular localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within these organelles can impact its activity and function, contributing to its overall biochemical properties .
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVPBOAHBAKJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)


![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)






![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
